molecular formula C5H9Cl2N3 B2864716 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride CAS No. 2138045-58-4

1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride

Cat. No. B2864716
CAS RN: 2138045-58-4
M. Wt: 182.05
InChI Key: ZBJYCNPGPOXWBP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride are not explicitly mentioned in the available resources .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, including 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride, have been extensively studied for their corrosion inhibition properties. These compounds are known to protect metals by forming a protective layer on the surface, thereby preventing the corrosive effects of acidic or saline environments. For instance, studies have demonstrated the efficacy of triazole derivatives in inhibiting the corrosion of mild steel in acidic media, showing significant inhibition efficiencies (Lagrenée et al., 2002; Bentiss et al., 2007). The mechanism of inhibition often involves the adsorption of the triazole compound onto the metal surface, which can follow Langmuir's adsorption isotherm.

Antimicrobial Activity

Triazole derivatives also exhibit a broad spectrum of antimicrobial activities. Research has shown that certain triazole compounds have effective antifungal properties against various Candida strains, making them potential candidates for antifungal drug development (Lima-Neto et al., 2012). Furthermore, triazole-based compounds have been identified as possessing antibacterial and antifungal activities, suggesting their utility in combating microbial resistance (Alam et al., 2011).

Chemical Synthesis Intermediates

1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride serves as an important intermediate in the synthesis of pesticides and other biologically active molecules. Its reactivity and functional groups make it a valuable precursor in organic synthesis, enabling the development of compounds with varied biological activities (Ying, 2004). The compound's utility in creating linkages and modifying other molecules underscores its importance in medicinal chemistry and drug development.

properties

IUPAC Name

1-(3-chloropropyl)-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c6-2-1-3-9-5-7-4-8-9;/h4-5H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJYCNPGPOXWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride

CAS RN

2138045-58-4
Record name 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride
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